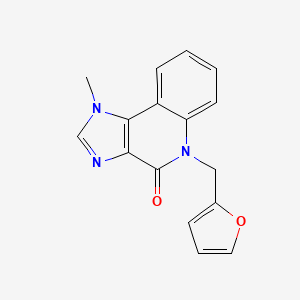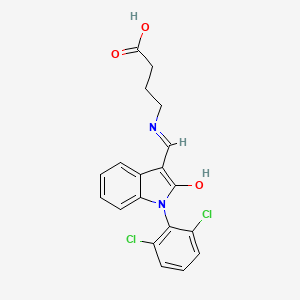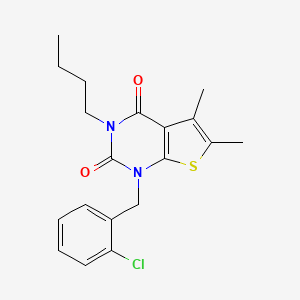
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyrimidine core with various substituents, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and pyrimidine precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thienopyrimidine core through cyclization of thiophene and pyrimidine intermediates.
Substitution Reactions: Introduction of the butyl, chlorophenyl, and methyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- has various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating diseases such as cancer, inflammation, and infections.
Biological Studies: Investigation of its biological activity and mechanism of action in cellular and molecular studies.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Signal Transduction: Interference with signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- include:
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine cores and various functional groups.
Uniqueness
The uniqueness of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
203808-36-0 |
|---|---|
Fórmula molecular |
C19H21ClN2O2S |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
3-butyl-1-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21ClN2O2S/c1-4-5-10-21-17(23)16-12(2)13(3)25-18(16)22(19(21)24)11-14-8-6-7-9-15(14)20/h6-9H,4-5,10-11H2,1-3H3 |
Clave InChI |
KBJKVCBHAJKNEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2=C(N(C1=O)CC3=CC=CC=C3Cl)SC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


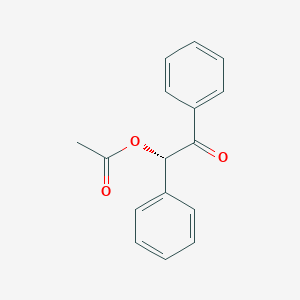
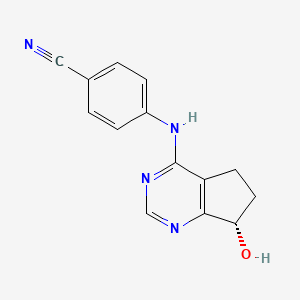
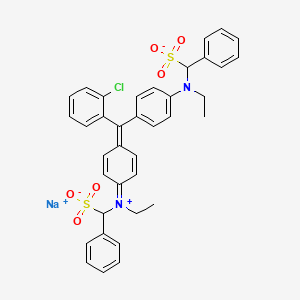
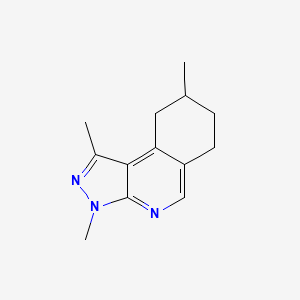
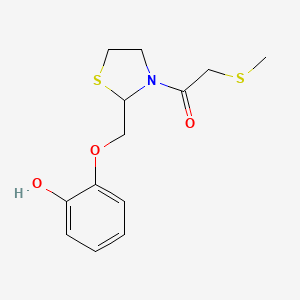
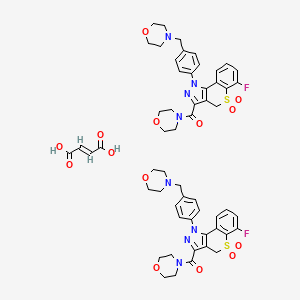
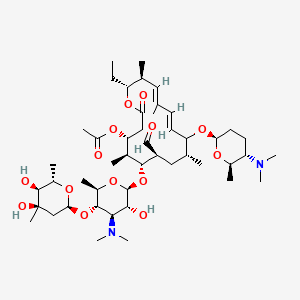

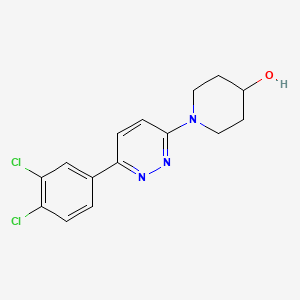

![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
